Regioisomer-Specific LogP Values Differentiate Physicochemical and ADME Profiles
The calculated octanol-water partition coefficient (LogP) of 4-(2,4-Dibromophenyl)morpholine is 3.0482 . This value is distinct from that of its close regioisomer, 4-(2,6-Dibromobenzyl)morpholine, which exhibits a calculated LogP of 3.23 . This difference in lipophilicity can significantly affect membrane permeability, plasma protein binding, and metabolic stability in a biological context. While both molecules share the same core heterocycle and similar molecular weight, the spatial arrangement of the bromine atoms and the presence of a benzyl linker in the 2,6-isomer lead to a measurable change in this critical drug-likeness parameter.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.0482 |
| Comparator Or Baseline | 4-(2,6-Dibromobenzyl)morpholine: 3.23 |
| Quantified Difference | ΔcLogP = 0.18 |
| Conditions | Calculated values, software unspecified. |
Why This Matters
For procurement in drug discovery programs, selecting the regioisomer with the intended LogP is critical for meeting target compound profiles and ensuring consistent SAR data.
